2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound belonging to the benzothiophene class. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the benzothiophene core, making it a molecule of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: Starting with a thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions. For example, a Friedel-Crafts acylation followed by cyclization can be employed.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the benzothiophene core yields a nitro compound, which is then reduced to the corresponding amine.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions, such as using methyl iodide in the presence of a base.
Formation of the Carboxamide: The carboxamide group is typically introduced by reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Catalysts and Reagents: Use of efficient catalysts and reagents to facilitate each step.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzothiophene core or the attached functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the benzothiophene ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions (acidic, basic, or neutral).
Coupling: Palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) are common for forming carbon-carbon bonds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: Can produce amines or alcohols.
Substitution: Can result in various substituted benzothiophenes.
Coupling: Can form biaryl compounds or other complex structures.
Scientific Research Applications
2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups, which may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Properties
IUPAC Name |
2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-10-7-8-12-13(9-10)20-15(17)14(12)16(19)18-11-5-3-2-4-6-11/h2-6,10H,7-9,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWNQSQLJJGULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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